5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole
Description
5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole is a heterocyclic compound that incorporates both thiazole and oxazole rings. These rings are known for their biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-8-11(15-17-10)9-16-6-3-2-4-12(16)13-14-5-7-18-13/h5,7-8,12H,2-4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJQJGNOJIMEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCCC2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-haloketones with amides.
Coupling of the Rings: The thiazole and oxazole rings are then coupled through a piperidine linker, which can be achieved by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects. The compound may also modulate inflammatory pathways by interacting with cytokine receptors, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole is unique due to its combination of thiazole and oxazole rings, which may confer a broader spectrum of biological activities compared to compounds with only one of these rings. This dual-ring structure may enhance its potential as a versatile pharmacophore in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
